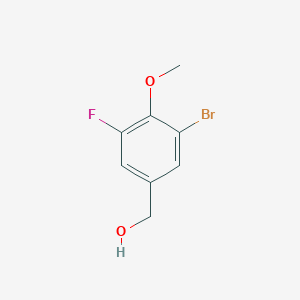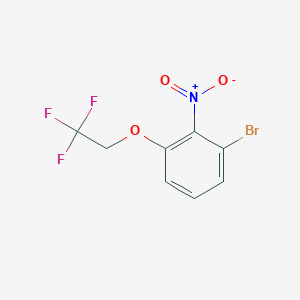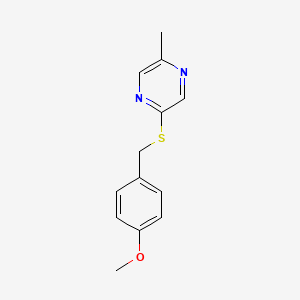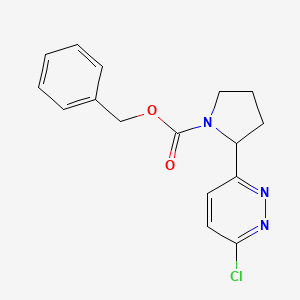
2-(6-Chloropyridazin-3-yl)pyrrolidine, N-CBZ protected
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(6-Chloropyridazin-3-yl)pyrrolidine, N-CBZ protected is a chemical compound that belongs to the class of pyrrolidines It is characterized by the presence of a chloropyridazinyl group attached to the pyrrolidine ring, with an N-CBZ (carbobenzyloxy) protecting group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Chloropyridazin-3-yl)pyrrolidine, N-CBZ protected typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate starting materials such as amines and aldehydes or ketones.
Introduction of the Chloropyridazinyl Group: The chloropyridazinyl group can be introduced through a nucleophilic substitution reaction using a suitable chloropyridazine derivative.
Protection with N-CBZ Group: The final step involves the protection of the nitrogen atom in the pyrrolidine ring with a carbobenzyloxy (CBZ) group. This can be achieved using benzyl chloroformate in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
化学反应分析
Types of Reactions
2-(6-Chloropyridazin-3-yl)pyrrolidine, N-CBZ protected can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogen atoms replacing certain functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the chlorine atom.
科学研究应用
2-(6-Chloropyridazin-3-yl)pyrrolidine, N-CBZ protected has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-(6-Chloropyridazin-3-yl)pyrrolidine, N-CBZ protected involves its interaction with specific molecular targets. The chloropyridazinyl group can interact with enzymes or receptors, modulating their activity. The N-CBZ protecting group can influence the compound’s stability and bioavailability.
相似化合物的比较
Similar Compounds
2-(6-Chloropyridazin-3-yl)pyrrolidine: Lacks the N-CBZ protecting group.
2-(6-Bromopyridazin-3-yl)pyrrolidine, N-CBZ protected: Contains a bromine atom instead of chlorine.
2-(6-Chloropyridazin-3-yl)piperidine, N-CBZ protected: Contains a piperidine ring instead of pyrrolidine.
Uniqueness
2-(6-Chloropyridazin-3-yl)pyrrolidine, N-CBZ protected is unique due to the presence of both the chloropyridazinyl group and the N-CBZ protecting group
属性
分子式 |
C16H16ClN3O2 |
|---|---|
分子量 |
317.77 g/mol |
IUPAC 名称 |
benzyl 2-(6-chloropyridazin-3-yl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C16H16ClN3O2/c17-15-9-8-13(18-19-15)14-7-4-10-20(14)16(21)22-11-12-5-2-1-3-6-12/h1-3,5-6,8-9,14H,4,7,10-11H2 |
InChI 键 |
YUGWLPWVAXTKRX-UHFFFAOYSA-N |
规范 SMILES |
C1CC(N(C1)C(=O)OCC2=CC=CC=C2)C3=NN=C(C=C3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



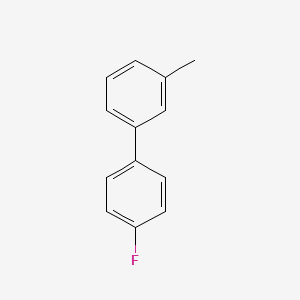
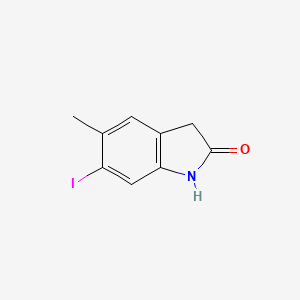



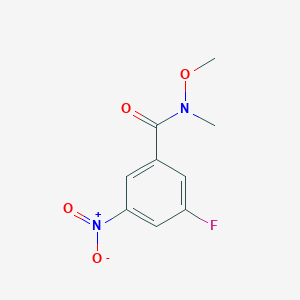

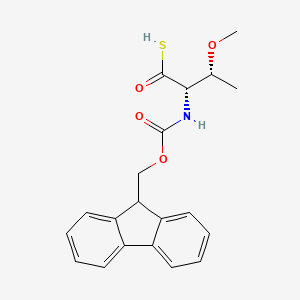
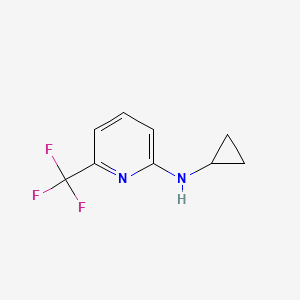
![Ethyl 2-[3-(tert-butoxycarbonylamino)azetidin-3-yl]-2-fluoro-acetate](/img/structure/B15203157.png)
